1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole
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Overview
Description
1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The unique structure of this compound makes it a promising candidate for various scientific and industrial applications.
Mechanism of Action
Target of Action
For instance, some benzimidazole derivatives have shown affinity towards alpha1-adrenergic receptors
Mode of Action
For example, some benzimidazole derivatives inhibit the activity of their target proteins, leading to therapeutic effects . The specific interaction of this compound with its targets needs to be elucidated through further studies.
Biochemical Pathways
For instance, some benzimidazole derivatives have been reported to inhibit the STAT3 pathway
Pharmacokinetics
Similar compounds have been reported to have good absorption and distribution profiles, with some being metabolized in the liver
Result of Action
Similar compounds have been reported to have various effects, such as anti-inflammatory and neuroprotective effects
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of similar compounds
Preparation Methods
The synthesis of 1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or formic acid. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzimidazole ring . Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include substituted benzimidazole derivatives with potential biological activities.
Scientific Research Applications
1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives, such as:
2-Substituted benzimidazoles: These compounds have similar structures but different substituents at the 2-position, leading to variations in their biological activities.
1-(2-Methoxyphenyl)piperazine: This compound shares the 2-methoxyphenyl group but has a different core structure, resulting in distinct pharmacological properties.
1,2,3-Triazole derivatives: These compounds have a different heterocyclic core but exhibit similar biological activities due to their ability to interact with similar molecular targets.
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with biological molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-2-propylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-3-8-18-19-15-10-5-6-11-16(15)20(18)13-14-9-4-7-12-17(14)21-2/h4-7,9-12H,3,8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKSIZCAGJQRHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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